molecular formula C12H24O3 B3347996 Methyl 2-hydroxyundecanoate CAS No. 14919-24-5

Methyl 2-hydroxyundecanoate

Cat. No.: B3347996
CAS No.: 14919-24-5
M. Wt: 216.32 g/mol
InChI Key: KPCYXZLFFKVGNI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyundecanoate is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing 12 carbon atoms, with a hydroxyl group attached to the second carbon and an ester functional group at the terminal end. This compound is hydrophobic, practically insoluble in water, and relatively neutral in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyundecanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxyundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxyundecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydroxyundecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyundecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing metabolic processes. The compound can act as a substrate for enzymes involved in fatty acid metabolism, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

  • Methyl 10-hydroxyundecanoate
  • Methyl 2-hydroxydecanoate
  • Methyl 2-hydroxytridecanoate

Comparison: Methyl 2-hydroxyundecanoate is unique due to its specific chain length and functional group positioning, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-hydroxyundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-10-11(13)12(14)15-2/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCYXZLFFKVGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559807
Record name Methyl 2-hydroxyundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-24-5
Record name Methyl 2-hydroxyundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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